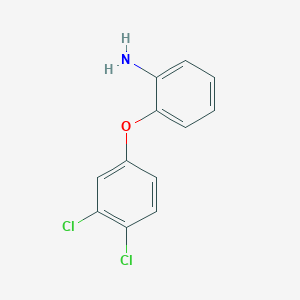
2-(3,4-Dichlorophenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9Cl2NO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthesis routes for 2-(3,4-Dichlorophenoxy)aniline, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution (SNAr). For example, reacting 3,4-dichlorophenol with 2-nitrochlorobenzene under basic conditions, followed by reduction of the nitro group to an amine. Key factors affecting yields include:
- Temperature : Optimal range of 80–120°C for SNAr reactions to balance reactivity and side-product formation.
- Catalysts : Copper(I) iodide or palladium catalysts for Ullmann coupling improve coupling efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement in SNAr.
Q. How does the substitution pattern of chlorine atoms influence the compound’s reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of chlorine substituents at the 3,4-positions activates the aromatic ring toward SNAr. The meta and para chlorine atoms stabilize the transition state via resonance and inductive effects, increasing reaction rates. Comparative studies show that altering substituent positions (e.g., 2,4-dichloro vs. 3,4-dichloro) reduces reactivity due to steric hindrance or electronic deactivation .
Q. What are the primary biological targets or pathways affected by this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., 3-Chloro-4-(3,4-dichlorophenoxy)aniline) inhibit succinate-cytochrome c reductase in mitochondrial electron transport chains, disrupting ATP synthesis. Additionally, chlorine substituents enhance interactions with fungal CYP51 enzymes , leading to antifungal activity. Researchers should validate targets using enzyme inhibition assays (e.g., spectrophotometric analysis of reductase activity) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the inhibitory effects of this compound on cytochrome P450 enzymes across different studies?
- Methodological Answer : Contradictions may arise from differences in enzyme isoforms or experimental conditions. To address this:
- Standardize assays : Use recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) under controlled pH and temperature.
- Control for metabolites : Monitor for auto-oxidation products using HPLC-MS, as some derivatives may act as competitive inhibitors .
- Cross-validate : Compare results with structurally related compounds (e.g., 2-(2,4-dichlorophenoxy)aniline) to identify substituent-specific effects .
Q. What experimental strategies are recommended to optimize the regioselectivity in the synthesis of derivatives of this compound?
- Methodological Answer : Regioselectivity challenges arise during functionalization of the aniline ring. Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., -OMe) to position substituents, followed by deprotection.
- Microwave-assisted synthesis : Enhances kinetic control, reducing side reactions in SNAr pathways.
- Computational modeling : Predict reactive sites using DFT calculations on electron density maps .
Q. In comparative studies with similar dichlorophenoxy anilines, how does the positioning of chlorine substituents affect antifungal efficacy and molecular interactions?
- Methodological Answer : Chlorine at the 3,4-positions improves lipophilicity and membrane penetration, enhancing antifungal activity against Candida spp. compared to 2,4-dichloro analogs. Molecular dynamics simulations show that 3,4-dichloro substitution increases binding affinity to fungal lanosterol 14α-demethylase (CYP51) by 20–30% via halogen bonding with heme iron. Validate via:
- MIC assays : Compare minimum inhibitory concentrations against fungal strains.
- Docking studies : Use software like AutoDock Vina to map interactions .
属性
CAS 编号 |
76838-74-9 |
|---|---|
分子式 |
C12H9Cl2NO |
分子量 |
254.11 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-9-6-5-8(7-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 |
InChI 键 |
DEUHOKRPWSVUBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















